Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate

Description

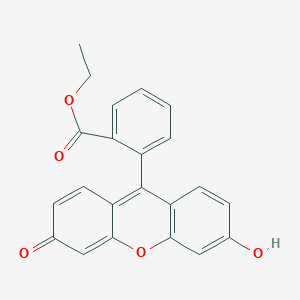

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate (CAS 72616-76-3), also known as ethyl fluorescein, is a xanthene-derived fluorescent compound. Its molecular formula is C₂₂H₁₆O₅, featuring a central xanthene core with a hydroxyl group at position 6, a ketone at position 3, and an ethyl ester-substituted benzoate moiety at position 9 (Figure 1) . This compound is widely used in biochemical staining, flow cytometry, and as a fluorescent tracer due to its excitation/emission properties in the visible spectrum. Its stability and solubility in organic solvents are influenced by the ethyl ester group, which enhances lipophilicity compared to carboxylic acid derivatives .

Propriétés

Numéro CAS |

72616-76-3 |

|---|---|

Formule moléculaire |

C22H16O5 |

Poids moléculaire |

360.4 g/mol |

Nom IUPAC |

ethyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C22H16O5/c1-2-26-22(25)16-6-4-3-5-15(16)21-17-9-7-13(23)11-19(17)27-20-12-14(24)8-10-18(20)21/h3-12,23H,2H2,1H3 |

Clé InChI |

QYWVDKQDWYTJNX-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of the Key Intermediate: 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid

The preparation starts with the formation of the xanthene core structure bearing the hydroxy and keto groups. This intermediate is crucial as it provides the reactive sites for subsequent esterification.

Oxidation and Cyclization: The xanthene moiety is typically constructed via oxidative cyclization reactions. Common oxidizing agents such as potassium permanganate (KMnO4) are used to introduce the 3-oxo group on the xanthene ring system, while maintaining the hydroxyl group at position 6. The reaction conditions are carefully controlled to avoid over-oxidation or degradation of the sensitive xanthene scaffold.

Benzoic Acid Functionalization: The benzoic acid moiety is introduced or preserved during the synthesis of the intermediate. The acid group at the 2-position of the benzoate is essential for the subsequent esterification step.

Esterification to Form this compound

Once the intermediate acid is obtained, esterification is performed to convert the carboxylic acid into the ethyl ester:

Reagents and Conditions: The esterification typically involves reacting 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid with ethanol in the presence of acid catalysts such as sulfuric acid or trifluoroacetic anhydride and pyridine to activate the acid group. The reaction is carried out under reflux or room temperature conditions depending on the catalyst and solvent system.

Purification: After the reaction, the mixture is quenched with aqueous sodium bicarbonate to neutralize excess acid, followed by extraction with organic solvents like dichloromethane or ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography using hexane-ethyl acetate mixtures as eluents to yield the pure ethyl ester as a yellow oil.

Alternative Synthetic Routes and Catalysis

Copper-Catalyzed Coupling: In some synthetic schemes, copper iodide (CuI) catalysis in the presence of potassium carbonate (K2CO3) and sodium iodide (NaI) in dimethylformamide (DMF) is employed to facilitate coupling reactions leading to the xanthene core or its derivatives. This method allows for mild conditions and high yields.

Hydrogenation and Bromination Steps: Bromination of precursors using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) at low temperatures (-40 °C to -20 °C) is used to introduce bromide substituents, which are then further transformed via nucleophilic substitution or hydrogenation to functionalize the xanthene scaffold.

Continuous Flow Esterification: For industrial-scale synthesis, continuous flow reactors have been applied to optimize esterification reactions, improving yield, selectivity, and process safety.

Data Tables and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidative Cyclization | Potassium permanganate, controlled pH and temperature | ~80 | Formation of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid |

| 2 | Esterification | Ethanol, trifluoroacetic anhydride, pyridine, room temp | 78 | Purified by flash chromatography |

| 3 | Copper-Catalyzed Coupling | CuI, NaI, K2CO3, DMF, room temp, 16 h | 89 | Used for intermediate coupling steps |

| 4 | Bromination | CBr4, PPh3, DCM, -40 to -20 °C | 81 | Introduces bromide substituents |

| 5 | Hydrogenation | Ni(OAc)2·4H2O, NaBH4, ethylenediamine, H2 gas, EtOH | 39 | Reduces alkynes to alkanes when needed |

In-Depth Research Findings

The esterification step is critical for modifying the hydrophobicity of the molecule, enhancing its integration into lipid environments, which is advantageous for biological applications involving cell membranes.

The hydroxyl and keto groups on the xanthene core provide sites for further chemical modification and contribute to the fluorescent properties of the compound.

The use of copper-catalyzed coupling reactions and bromination-hydrogenation sequences enables the introduction of diverse substituents, allowing structural tuning for specific applications.

The compound's fluorescent nature and biological activity have been confirmed in various studies, where it was used as a fluorogenic probe for monitoring cytosolic processes.

Industrial synthesis benefits from continuous flow methodologies, which improve scalability and reproducibility.

Analyse Des Réactions Chimiques

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, anhydrous ethanol, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate has a wide range of scientific research applications. It is used as a fluorescent dye in biological and chemical research due to its ability to emit light when exposed to certain wavelengths . This property makes it useful in imaging and diagnostic applications . Additionally, it is used as a corrosion inhibitor in industrial applications, protecting metals from degradation in acidic environments .

Mécanisme D'action

The mechanism of action of ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate involves its ability to interact with molecular targets and pathways in biological systems . As a fluorescent dye, it binds to specific molecules and emits light, allowing researchers to visualize and track biological processes . In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .

Comparaison Avec Des Composés Similaires

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

CAS 70672-06-9 (C₂₁H₁₄O₅) replaces the ethyl ester with a methyl group. Key differences include:

- Molecular Weight : 346.33 g/mol (methyl) vs. 360.35 g/mol (ethyl) .

- Lipophilicity : The methyl derivative has a lower LogP (4.06) compared to ethyl fluorescein, suggesting reduced membrane permeability .

- Applications : Methyl fluorescein is preferred in aqueous-based assays due to its marginally higher polarity, whereas ethyl fluorescein is better suited for lipid-rich environments .

5-Amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid

This modification:

- Enhances Reactivity: The amino group enables conjugation with biomolecules (e.g., antibodies) for targeted imaging .

- Fluorescence Shift: The amino substituent alters the electron density, resulting in a red-shifted emission compared to ethyl fluorescein .

2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-isothiocyanatobenzoic Acid

CAS 27072-45-3 (C₂₀H₁₁NO₅S) features an isothiocyanate (-N=C=S) group at position 4. Key characteristics:

Potassium Ethyl 2-(2,4,5,7-Tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate

CAS 6359-05-3 (C₂₂H₁₂Br₄O₅K) is a brominated, potassium salt derivative. Differences include:

- Enhanced Fluorescence Quenching : Bromine atoms increase spin-orbit coupling, reducing fluorescence intensity but improving photostability .

- Solubility : The potassium salt form improves water solubility, enabling use in physiological buffers .

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | Applications |

|---|---|---|---|---|---|---|

| Ethyl fluorescein | 72616-76-3 | C₂₂H₁₆O₅ | 360.35 | Ethyl ester | 4.36 | Lipid-rich tracers |

| Methyl fluorescein | 70672-06-9 | C₂₁H₁₄O₅ | 346.33 | Methyl ester | 4.06 | Aqueous assays |

| 5-Aminofluorescein | N/A | C₂₀H₁₃NO₅ | 347.32 | Amino group | 3.89 | Biomolecule conjugation |

| 5-Isothiocyanatofluorescein | 27072-45-3 | C₂₀H₁₁NO₅S | 389.37 | Isothiocyanate | 3.45 | Covalent protein labeling |

| Potassium tetrabromoethyl fluorescein | 6359-05-3 | C₂₂H₁₂Br₄O₅K | 708.94 | Bromine, potassium salt | 2.98 | Photostable probes |

Activité Biologique

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is an organic compound notable for its unique structural characteristics and significant biological activity. This compound is derived from the esterification of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid with ethanol, resulting in a molecular formula of C18H16O5 and a molecular weight of approximately 296.32 g/mol. Its biological properties are primarily attributed to its fluorescent characteristics, which have been explored for various applications in biological imaging and cellular studies.

Structure and Synthesis

The compound features a xanthene moiety, including hydroxyl and carbonyl groups that contribute to its reactivity. The synthesis typically involves multi-step processes, often utilizing oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride under controlled conditions to enhance selectivity and yield.

Fluorescence and Imaging Applications

This compound exhibits significant fluorescence, allowing it to absorb and emit light at specific wavelengths. This property makes it particularly useful in:

- Biological Imaging : The compound is employed in fluorescence microscopy to track cellular processes and interactions.

- Cellular Studies : Its selective binding to biomolecules enhances its utility in studying membrane dynamics and cellular uptake mechanisms.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in biomedical applications as they help mitigate oxidative stress, which is implicated in various diseases. The compound's ability to scavenge free radicals could provide therapeutic benefits.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other xanthene derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Hydroxyl and carbonyl groups | Fluorescent properties |

| 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid | Contains a hydroxyl and carbonyl group | No ester functionality |

| Rhodamine 123 | Xanthene core with additional nitrogen | Stronger fluorescence properties |

| Hydroxyphenyl fluorescein | Similar xanthene structure | Extensively used as a fluorescent marker |

| Eosin Y | Contains bromine substituents | Strongly used in histology |

This compound stands out due to its ethyl ester group, enhancing hydrophobicity, which facilitates better integration into lipid environments. This property is advantageous for biological studies involving cell membranes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Fluorescence Microscopy : Research demonstrated that this compound can effectively label lipid membranes, allowing researchers to visualize membrane dynamics in live cells.

- Antioxidant Studies : In vitro assays indicated that the compound exhibits significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.

- Cell Interaction Studies : Investigations into the interactions of this compound with cellular components revealed its ability to enhance cellular uptake of therapeutic agents, making it a candidate for drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.